molecular formula C11H8N2O B099467 3-(2-Propynyl)-4(3H)-quinazolinone CAS No. 16347-56-1

3-(2-Propynyl)-4(3H)-quinazolinone

Cat. No. B099467
CAS RN: 16347-56-1
M. Wt: 184.19 g/mol
InChI Key: RVWFESXIVOHRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-Propynyl)-4(3H)-quinazolinone is a derivative of the 4(3H)-quinazolinone family, which is known for its broad applications in medicinal chemistry, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . While the specific compound 3-(2-Propynyl)-4(3H)-quinazolinone is not directly mentioned in the provided papers, the general class of 4(3H)-quinazolinones is well-studied, and the synthesis and biological activity of various derivatives have been reported .

Synthesis Analysis

The synthesis of 4(3H)-quinazolinones can be achieved through several methods. One approach involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate [PIDA] . Another method includes the reaction of 2-amino-benzamide and acylchlorides in the presence of silica-supported Preyssler nanoparticles under ultrasonic irradiation . Additionally, a three-component synthesis using isatoic anhydride, orthoesters, and amines catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been reported .

Molecular Structure Analysis

The molecular structure of 4(3H)-quinazolinones is characterized by a bicyclic system consisting of a fused benzene and pyrimidine ring. The 3H denotes the presence of a hydrogen atom at the third position of the pyrimidine ring, which is part of the quinazolinone core. The structural diversity of these compounds allows for the synthesis of various derivatives with different substituents attached to the core structure .

Chemical Reactions Analysis

4(3H)-quinazolinones can undergo various chemical reactions to yield a wide range of biologically active derivatives. For instance, treatment of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate can lead to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively . Additionally, the synthesis of novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety has been achieved by reacting various aromatic aldehydes with an intermediate compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4(3H)-quinazolinones are influenced by their molecular structure and the substituents present. These properties are crucial for their biological activity and pharmacokinetic profile. While the specific physical and chemical properties of 3-(2-Propynyl)-4(3H)-quinazolinone are not detailed in the provided papers, the general class of 4(3H)-quinazolinones exhibits low toxicity and good protection against seizures in animal models when administered intraperitoneally . The presence of different substituents can significantly affect the solubility, stability, and reactivity of these compounds .

Safety And Hazards

The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, causes serious eye damage, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (larynx) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-prop-2-ynylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWFESXIVOHRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345295
Record name 3-(2-Propynyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Propynyl)-4(3H)-quinazolinone

CAS RN

16347-56-1
Record name 3-(2-Propynyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.